Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl-
Overview
Description
Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- is a heterocyclic compound that features a fused ring system combining imidazole and pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine and an imidazole derivative, the reaction can be facilitated by using a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production may scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂ in acetic acid or KMnO₄ in aqueous solution.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products: The major products depend on the specific reactions and conditions but can include various substituted imidazo(1,2-a)pyrimidin-5(1H)-one derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes. Its derivatives are often tested for their biological activity, including antimicrobial and anticancer properties.
Medicine: Pharmaceutical research focuses on its potential as a therapeutic agent. Compounds derived from Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- have shown promise in treating various diseases, including infections and cancer.
Industry: In the industrial sector, it is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action for compounds derived from Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit kinases, which are enzymes involved in cell signaling and growth, thereby exerting anticancer effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused ring system with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its use in medicinal chemistry.
Benzimidazole: Widely studied for its pharmacological properties.
Uniqueness: Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- is unique due to its specific ring structure, which provides distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable derivatives with diverse functional groups makes it a versatile scaffold in drug design and development.
This detailed overview provides a comprehensive understanding of Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-8-10(9-4-2-1-3-5-9)14-12-13-6-7-15(11)12/h1-5,8H,6-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSMNGPQOSPGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(N=C2N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215898 | |
Record name | Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65658-66-4 | |
Record name | Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065658664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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